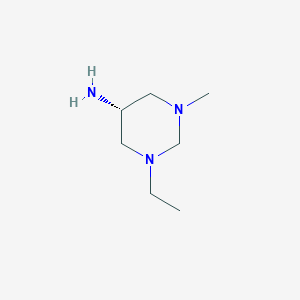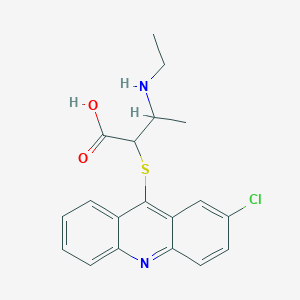
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is a complex organic compound that features a unique structure combining an acridine moiety with a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid typically involves multi-step organic reactions One common approach is to start with the acridine derivative, which undergoes chlorination to introduce the chloro group This intermediate is then reacted with a thiol compound to form the thioether linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloroacridin-9-yl)thio)acetic acid
- 2-((2-Chloroacridin-9-yl)thio)propanoic acid
- 2-((2-Chloroacridin-9-yl)thio)butanoic acid
Uniqueness
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is unique due to the presence of the ethylamino group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanyl-3-(ethylamino)butanoic acid |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-21-11(2)17(19(23)24)25-18-13-6-4-5-7-15(13)22-16-9-8-12(20)10-14(16)18/h4-11,17,21H,3H2,1-2H3,(H,23,24) |
InChI Key |
CHQGTPXCKVDKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(C(=O)O)SC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
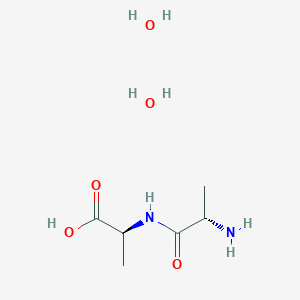
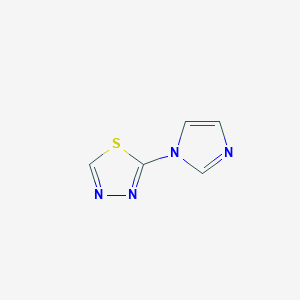

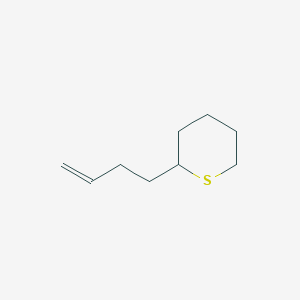

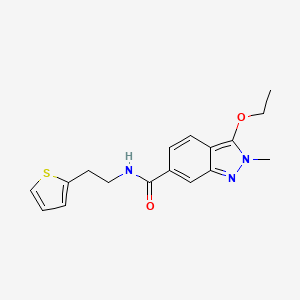
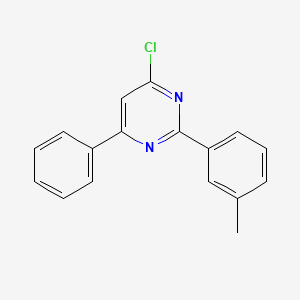

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
